Tiapamil, also known as Ro 11-1781, is a synthetic compound classified as a calcium channel blocker. It is primarily recognized for its ability to inhibit calcium ion influx through voltage-gated calcium channels, which plays a critical role in various physiological processes, including muscle contraction and neurotransmitter release. This compound is of particular interest in pharmacological research due to its potential applications in treating cardiovascular diseases and other conditions associated with calcium dysregulation.
Tiapamil was first synthesized and characterized in the early 1980s, with its structural formula identified as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine 1,1,3,3-tetraoxide. The compound has been documented in various chemical databases and literature, including PubChem and Karger Publishers, which provide comprehensive data on its synthesis and biological activity .
Tiapamil belongs to the class of pharmacological agents known as calcium channel blockers. These compounds are utilized to manage conditions such as hypertension, angina pectoris, and certain arrhythmias by relaxing vascular smooth muscle and decreasing heart rate.
The synthesis of tiapamil involves several key steps that facilitate the formation of its complex molecular structure. The general synthetic pathway includes:
Tiapamil has a molecular weight of 555.7 g/mol and its chemical formula can be expressed as C₁₉H₂₃N₃O₄S₂. The compound features a complex structure characterized by a dithiane ring and multiple methoxy groups attached to aromatic rings.
The three-dimensional structure of tiapamil has been confirmed through X-ray crystallography, revealing insights into its spatial arrangement which is crucial for understanding its interaction with biological targets .
Tiapamil participates in several notable chemical reactions:
These reactions are facilitated by common reagents under controlled conditions, resulting in various derivatives that may exhibit altered biological activities .
The mechanism of action for tiapamil primarily involves blocking calcium channels within cardiac and smooth muscle tissues. By inhibiting calcium ion entry during depolarization, tiapamil reduces intracellular calcium levels, leading to:
This mechanism underscores its therapeutic potential in managing cardiovascular disorders by alleviating excessive calcium-mediated excitability .
Tiapamil exhibits several distinct physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations and determining appropriate storage conditions .
Tiapamil's primary applications lie within scientific research focused on cardiovascular pharmacology. Its role as a calcium channel blocker makes it a candidate for:
Additionally, ongoing studies aim to better understand its pharmacokinetics and pharmacodynamics to optimize therapeutic regimens involving calcium channel modulation .
Tiapamil (chemical name: 2-(3,4-Dimethoxyphenyl)-2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]methylamino}propyl)-1λ⁶,3λ⁶-dithiane-1,1,3,3-tetrone) is classified pharmacologically as a non-dihydropyridine calcium channel blocker of the phenylalkylamine subclass. Like verapamil and diltiazem, it primarily targets L-type voltage-gated calcium channels (LTCCs), which are critical for calcium influx in cardiovascular tissues [1] [6]. These channels mediate the excitation-contraction coupling in cardiac and smooth muscle, and their inhibition leads to:
Unlike dihydropyridines (e.g., nifedipine), which exhibit predominant vascular selectivity, phenylalkylamines like tiapamil exert effects on both vascular smooth muscle and cardiac tissues. However, tiapamil demonstrates a relatively higher vascular selectivity compared to verapamil, contributing to its investigational profile as an antianginal and antiarrhythmic agent with potentially fewer cardiodepressant effects [3] [6].
Table 1: Classification of Calcium Channel Blockers
Chemical Class | Prototype Drugs | Primary Cardiovascular Effects |
---|---|---|
Phenylalkylamines | Verapamil, Tiapamil | Moderate vasodilation, Moderate cardiac suppression |
Benzothiazepines | Diltiazem | Moderate vasodilation, Mild cardiac suppression |
Dihydropyridines | Nifedipine, Amlodipine | Pronounced vasodilation, Minimal cardiac effects |
The discovery of calcium channel blockers emerged from coronary dilator research in the early 1960s. Key milestones include:
Tiapamil (Ro 11-1781) arose as an experimental verapamil analog in the late 1970s. Its development aimed to retain the antiarrhythmic/antianginal efficacy of phenylalkylamines while mitigating verapamil’s drawbacks—namely, excessive bradycardia, hypotension, and negative inotropy [3] [5]. Early studies confirmed tiapamil’s ability to suppress supraventricular tachyarrhythmias in acute myocardial infarction without significant hemodynamic compromise [5]. Despite promising Phase II results, tiapamil was never marketed, remaining a tool for probing structure-activity relationships in CCBs [5] [9].
Tiapamil’s molecular structure (C₂₆H₃₇NO₈S₂; molecular weight 555.7 g/mol) shares the phenylalkylamine backbone but features critical modifications conferring distinct pharmacodynamics:
Structural Innovations:
Functional Consequences:
Table 2: Structural and Functional Comparison of Phenylalkylamine CCBs
Feature | Verapamil | Tiapamil |
---|---|---|
Core Structure | Monomeric phenylalkylamine | Bis(3,4-dimethoxyphenyl) system |
Key Functional Groups | Tertiary amine, nitrile | Sulfone tetraoxide, extended alkyl chain |
Molecular Weight | 454.6 g/mol | 555.7 g/mol |
Cardiac Suppression | High (risk of bradycardia/heart block) | Moderate (minimal HR/contractility impact) |
Vascular Selectivity | Low (balanced cardiac/vascular effects) | High (predominantly arteriolar dilation) |
Antiarrhythmic Efficacy | PSVT conversion, atrial fibrillation | PSVT, ventricular arrhythmias [3] [5] |
These distinctions underscore tiapamil’s role as a second-generation phenylalkylamine optimized for tissue selectivity. Its investigational status reflects ongoing interest in refining CCB design to dissociate therapeutic vasodilation from adverse cardiac effects [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7